molecular formula C20H19ClN4O2 B11477501 1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11477501
M. Wt: 382.8 g/mol
InChI Key: HTFVSIKXNWIENX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of pyrimidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and phenylethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves cyclization to form the tetrahydropyrimido[4,5-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds, offering unique opportunities for scientific exploration.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-(1-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H19ClN4O2/c1-13(14-5-3-2-4-6-14)24-11-17-18(22-12-24)25(20(27)23-19(17)26)16-9-7-15(21)8-10-16/h2-10,13,22H,11-12H2,1H3,(H,23,26,27)

InChI Key

HTFVSIKXNWIENX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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